Chloromonilinic acid B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

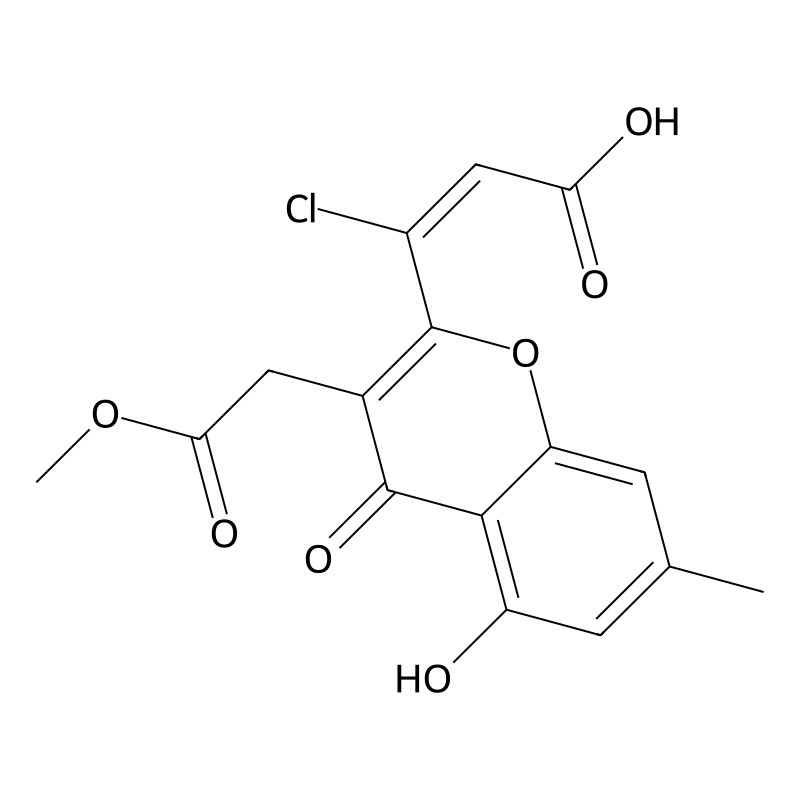

Chloromonilinic acid B (C16H13ClO7) is a naturally occurring organic compound classified as a catabolite. Catabolites are breakdown products formed by the metabolism of other compounds within an organism. In the case of chloromonilinic acid B, it is a catabolite of chloromonilicin, a growth self-inhibitor produced by the fungus Monilinia fructicola, commonly known as the cherry rot fungus [].

Isolation and Structural Determination

Scientific research on chloromonilinic acid B primarily focuses on its isolation and structural determination. Researchers were interested in understanding the breakdown pathway of chloromonilicin, a bioactive molecule with a unique seven-membered lactone ring structure. Through culturing M. fructicola and analyzing the culture broth, scientists identified two strongly acidic metabolites alongside chloromonilicin. These metabolites, named chloromonilinic acids A and B, contained a chlorine atom similar to the parent compound.

Further investigations using techniques like chromatography and spectroscopy revealed the structures of both chloromonilinic acids. Notably, chloromonilinic acid B lacks some of the functional groups present in chloromonilicin, suggesting a breakdown process involving the removal of functional moieties.

Biological Activity

Research on chloromonilinic acid B also explores its biological activity. Studies have shown that chloromonilinic acid B, unlike its parent compound, exhibits little to no biological activity []. This finding suggests that the structural modifications during catabolism render the molecule inactive. This information provides valuable insights into the structure-activity relationship of chloromonilicin and helps researchers understand the functional groups essential for its bioactivity.

Chloromonilinic acid B is a secondary metabolite primarily derived from the plant Chlorophytum borivilianum and is also associated with the fungus Monilinia fructicola. This compound has garnered attention due to its unique chemical structure and potential biological activities. It is classified as a chromone, characterized by a fused benzopyran ring system, and has the molecular formula . Chloromonilinic acid B appears as a white crystalline solid and is soluble in methanol, indicating its polar characteristics which may influence its biological interactions and applications .

- Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of more oxidized products.

- Reduction: Involves the gain of electrons or hydrogen, resulting in lower oxidation states.

- Substitution Reactions: Chloromonilinic acid B can undergo substitution where chlorine or other functional groups replace hydrogen atoms in its structure .

The specific reagents involved in these reactions can vary widely, but common ones include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride .

Research indicates that Chloromonilinic acid B exhibits notable biological activities. It has been studied for its potential antimicrobial properties, particularly against various fungal strains. Additionally, it shows promise in antioxidant activity, which is crucial for combating oxidative stress in biological systems . The compound's ability to modulate biological pathways makes it a candidate for further pharmacological studies.

Chloromonilinic acid B can be synthesized through various methods:

- Natural Extraction: The primary method involves extraction from Chlorophytum borivilianum or Monilinia fructicola, where it is isolated from plant or fungal cultures.

- Chemical Synthesis: Laboratory synthesis may involve starting materials that undergo chlorination and subsequent reactions to form the chromone structure. Specific synthetic routes are still under investigation to optimize yields and purity .

Chloromonilinic acid B has several potential applications:

- Pharmaceuticals: Due to its antimicrobial and antioxidant properties, it may serve as a lead compound in drug development.

- Agriculture: Its antifungal activity suggests possible use as a natural fungicide.

- Cosmetics: The compound's antioxidant properties could make it valuable in skincare formulations aimed at reducing oxidative damage .

Interaction studies on Chloromonilinic acid B have focused on its biological effects when combined with other compounds. Preliminary findings suggest that it can enhance the efficacy of certain antibiotics against resistant fungal strains, indicating a synergistic effect. Further research is needed to fully understand these interactions and their implications for therapeutic use .

Chloromonilinic acid B shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Chloromonilinic Acid A | Chromone | Exhibits slightly different biological activity |

| Monilinicin | Chromone | Known for potent antifungal properties |

| Flavonoids | Polyphenol | Broad spectrum of biological activities |

| Coumarin | Benzopyrone | Noted for anticoagulant properties |

Chloromonilinic acid B's unique chlorinated structure sets it apart from these compounds, potentially enhancing its biological activity and applications in various fields .

Chloromonilinic acid B serves as a crucial catabolic metabolite within the intricate secondary metabolic network of Monilinia fructicola, the causative agent of brown rot disease in stone fruits [1]. This compound represents a degradation product of chloromonilicin, a growth self-inhibitor and antifungal metabolite produced by the fungus [1] [2]. The biological significance of chloromonilinic acid B extends beyond its role as a simple breakdown product, as it participates in the complex regulatory mechanisms that govern fungal secondary metabolism.

The compound exhibits substantially reduced biological activity compared to its parent molecule chloromonilicin, with growth self-inhibiting activity approximately one-hundredth that of the parent compound [1]. This dramatic reduction in bioactivity suggests that the formation of chloromonilinic acid B represents a detoxification mechanism employed by Monilinia fructicola to regulate the concentration of the more potent chloromonilicin in its cellular environment [1]. The structural modifications occurring during this catabolic process effectively neutralize the antimicrobial properties of the parent compound, allowing the fungus to maintain metabolic homeostasis while preserving the capacity for chloromonilicin production when environmental conditions warrant its deployment [1].

Within the broader context of Monilinia fructicola secondary metabolism, chloromonilinic acid B is produced alongside chloromonilinic acid A, forming a pair of strongly acidic metabolites that accumulate in the culture broth during fungal growth [1]. The differential biological activities of these related compounds provide insights into the structure-activity relationships governing the antifungal properties of chloromonilicin-derived metabolites [1]. The metabolic network encompassing chloromonilinic acid B production also includes the formation of other secondary metabolites such as 4-chloropinselin, moniliphenone, and various anthraquinone precursors, creating a complex web of interconnected biosynthetic and catabolic pathways [3] [4].

Catabolic Derivation from Chloromonilicin: Enzymatic Mechanisms

The formation of chloromonilinic acid B from chloromonilicin occurs through a remarkable enzymatic process involving reductive cleavage of the seven-membered lactone ring, a transformation that deviates significantly from conventional hydrolytic lactone degradation pathways [1]. This unusual catabolic route represents a novel mechanism for the biological processing of β-chloro-α,β,γ,δ-unsaturated ε-lactone rings, highlighting the sophisticated enzymatic machinery employed by Monilinia fructicola for secondary metabolite regulation [1].

The enzymatic mechanism begins with the reductive cleavage of the seven-membered lactone ring in chloromonilicin, generating chloromonilinic acid B as the primary product [1]. This transformation involves the selective reduction of specific bonds within the lactone structure while preserving the chlorinated chromone framework that characterizes these metabolites [1]. The reductive nature of this cleavage distinguishes it from typical alkaline hydrolysis reactions, which would proceed through different mechanistic pathways and yield alternative product distributions [1].

Following the initial reductive cleavage, chloromonilinic acid B can undergo further enzymatic modification through oxidation of the methyl group attached to the benzene ring, yielding chloromonilinic acid A [1]. This sequential transformation demonstrates the presence of multiple enzymatic activities within the catabolic pathway, suggesting a coordinated degradation system rather than a single-step process [1]. The oxidative conversion of the methyl group to a hydroxymethyl functionality represents a classic cytochrome P450-mediated hydroxylation reaction, consistent with the extensive oxidoreduction-related gene content observed in the BGC-10 gene cluster [2].

The specificity of these enzymatic transformations is evident from feeding experiments demonstrating the incorporation of deuterium-labeled moniliphenone into chloromonilinic acid B, confirming the biosynthetic connection between these metabolites [1]. Additionally, the parallel processing of bromomonilicin to bromomonilinic acids A and B under identical conditions validates the general applicability of these enzymatic mechanisms to halogenated monilicin derivatives [1]. The enzymatic machinery responsible for these transformations likely involves specialized reductases and oxidases that recognize the unique structural features of the chloromonilicin substrate, enabling precise control over the catabolic processing of these complex secondary metabolites [1].

Genomic Insights: Polyketide Synthase (PKS) Gene Cluster (BGC-10)

The biosynthesis of chloromonilinic acid B is orchestrated by BGC-10, a comprehensive gene cluster spanning approximately 55 kilobases and containing twenty-four genes encoding the complete enzymatic machinery required for chloromonilicin production and subsequent catabolism [2]. This polyketide synthase gene cluster represents one of the most complex secondary metabolite biosynthetic systems characterized in Monilinia fructicola, demonstrating the evolutionary specialization required for the production of these structurally unique compounds [2].

The central component of BGC-10 is pks1, encoding a type I polyketide synthase responsible for the initial assembly of the polyketide backbone that serves as the foundation for all chloromonilicin-derived metabolites [2]. This enzyme catalyzes the sequential condensation of acetyl and malonyl units to generate the carbon skeleton that will ultimately be transformed into the complex polycyclic structure characteristic of chloromonilinic acid B [2]. The polyketide synthase exhibits the modular organization typical of type I systems, with discrete functional domains responsible for specific catalytic activities including ketosynthase, acyltransferase, and acyl carrier protein functions [2].

Complementing the core polyketide synthase, BGC-10 contains a flavin-dependent halogenase essential for the introduction of chlorine atoms into the developing metabolite structure [2]. This halogenase belongs to the well-characterized family of flavin-dependent halogenases that utilize reduced flavin adenine dinucleotide, molecular oxygen, and chloride ions to generate hypochlorous acid for electrophilic aromatic substitution reactions [5] [6]. The regioselectivity of this halogenation process is critical for the biological activity of the resulting metabolites, as the precise positioning of chlorine atoms determines the antimicrobial properties of the final products [2].

The gene cluster also encompasses six oxidoreduction-related genes that facilitate the complex series of oxidation and reduction reactions required for the transformation of the initial polyketide product into the mature chloromonilinic acid B structure [2]. These genes encode various cytochrome P450 monooxygenases, short-chain dehydrogenases, and other oxidoreductases that mediate specific hydroxylation, dehydration, and reduction steps throughout the biosynthetic pathway [2]. The presence of two N-acetyltransferases and three methyltransferases within the cluster indicates the importance of post-PKS modifications in generating the final metabolite structure [2].

Additional specialized enzymes include a scytalone dehydratase and two NAD-dependent epimerases, which contribute to the stereochemical complexity of the final products [2]. The scytalone dehydratase is particularly noteworthy as it catalyzes dehydration reactions that may be involved in the formation of aromatic ring systems within the metabolite structure [2]. The NAD-dependent epimerases suggest that stereochemical control is crucial for the biological activity of these compounds, requiring precise three-dimensional arrangements of functional groups [2].

Regulatory Dynamics Under Co-culture Conditions

The production of chloromonilinic acid B exhibits remarkable sensitivity to environmental conditions, with co-culture experiments revealing significant enhancement in metabolite accumulation when Monilinia fructicola is grown in the presence of Penicillium expansum [2]. This co-culture response represents a fascinating example of interspecies chemical communication that triggers increased expression of the BGC-10 gene cluster and enhanced production of chloromonilinic acid B and related metabolites [2].

Metabolomic analysis using ultra-high-performance liquid chromatography-tandem mass spectrometry demonstrated that wild-type Monilinia fructicola strains co-cultured with Penicillium expansum showed significantly increased production of chloromonilinic acid B compared to monoculture conditions [2]. This enhancement was observed alongside increased production of chloromonilinic acid A and 4-chloropinselin, indicating that the co-culture response affects the entire chloromonilicin biosynthetic pathway rather than individual enzymatic steps [2]. The magnitude of this co-culture effect suggests that the presence of Penicillium expansum triggers a coordinated upregulation of BGC-10 gene expression [2].

The regulatory dynamics underlying this co-culture response likely involve the detection of chemical signals produced by Penicillium expansum, which are recognized by the transcriptional regulatory machinery controlling BGC-10 expression [2]. The gene cluster contains two transcription factors that serve as the primary regulatory elements governing cluster-wide gene expression [2]. These transcription factors may respond to diffusible signaling molecules produced by the co-cultured fungus, leading to enhanced transcriptional activity throughout the cluster [2].

Interestingly, the co-culture response appears to be context-dependent, as metabolite production was observed to be very low after inoculation on fruits, despite the enhanced production observed in artificial co-culture conditions [2]. This observation suggests that the regulatory mechanisms governing chloromonilinic acid B production are influenced by multiple environmental factors, including nutrient availability, pH, and the presence of host-derived compounds [2]. The reduced production on fruits may reflect the activation of alternative metabolic pathways or the presence of inhibitory compounds that suppress BGC-10 expression during pathogenic infection [2].

The specificity of the co-culture response is further demonstrated by the observation that mutants targeting the pks1 gene did not produce detectable amounts of chloromonilinic acid B under any tested growth conditions, confirming the essential role of the polyketide synthase in the biosynthetic pathway [2]. This finding validates the central importance of BGC-10 in chloromonilinic acid B production and highlights the potential for genetic manipulation of this pathway to modulate secondary metabolite production in biotechnological applications [2].